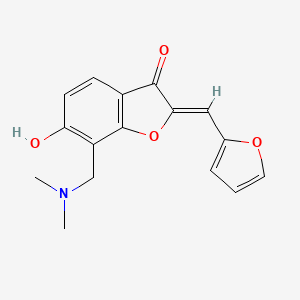

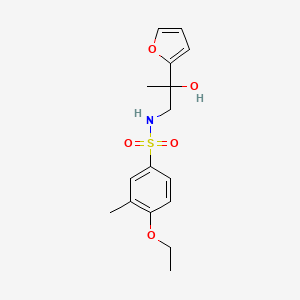

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide, also known as FPEI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and drug development.

Scientific Research Applications

Chemosensors

A study by Park et al. (2015) describes a highly selective "off–on fluorescence type" chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor shows remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit significantly lower than the WHO guideline for drinking water. This advancement suggests potential applications for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide in developing similar sensitive and selective chemosensors for environmental and biological monitoring Park et al., 2015.

Kinase Inhibitors

Research by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through structural optimization, have demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating the potential of structurally similar compounds in cancer therapy Schroeder et al., 2009.

Anticonvulsant Activity

Obniska et al. (2015) synthesized and evaluated a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides for their anticonvulsant activity. Selected compounds demonstrated significant protection in animal models of epilepsy, with insights into their mechanism of action suggesting influence on voltage-gated sodium and calcium channels Obniska et al., 2015.

Metabolic Stability Improvements

A study by Stec et al. (2011) focused on improving the metabolic stability of a potent inhibitor of PI3Kα and mTOR by modifying the heterocyclic component. This research underscores the importance of structural modifications to enhance metabolic stability and reduce undesirable deacetylation, potentially relevant for similar compounds Stec et al., 2011.

Lipase-Catalyzed Reactions

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating a kinetically controlled synthesis relevant for the production of antimalarial drugs. This example illustrates the potential of enzyme-catalyzed processes for the synthesis of intermediates or final products in pharmaceutical applications Magadum & Yadav, 2018.

properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13-4-2-7-17(8-13)25-12-18(23)21-15-10-19(24)22(11-15)16-6-3-5-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBJXYHTRFZMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B2586377.png)

![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)

![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

![3-methyl-6-({4-[(2-methylphenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2586383.png)

amino}ethyl)benzoic acid](/img/structure/B2586385.png)